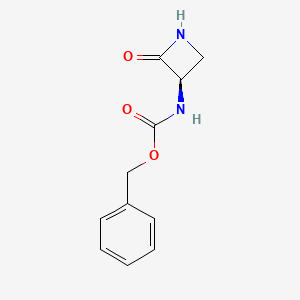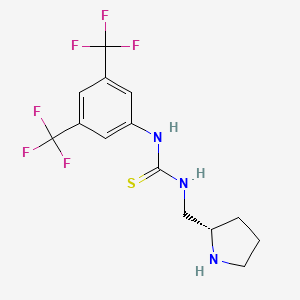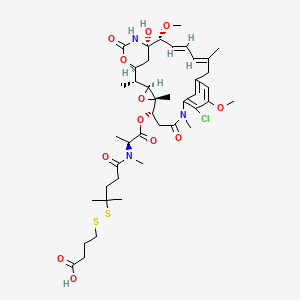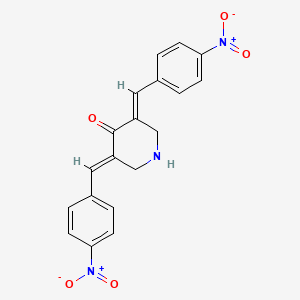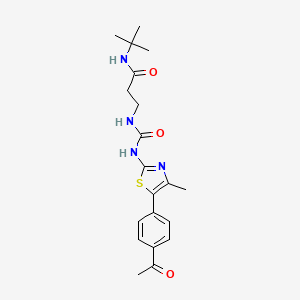
Dgat1-IN-3
Vue d'ensemble
Description
DGAT1-IN-3 est un composé qui inhibe l'enzyme diacylglycérol O-acyltransférase 1 (DGAT1). DGAT1 est une enzyme clé impliquée dans la biosynthèse des triglycérides, qui sont importants pour le stockage d'énergie dans les cellules. L'inhibition de DGAT1 peut avoir des effets significatifs sur le métabolisme lipidique et est explorée pour des applications thérapeutiques dans des conditions telles que l'obésité, le diabète et certains types de cancer .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de DGAT1-IN-3 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leurs réactions subséquentes dans des conditions spécifiques. La voie de synthèse commence généralement par la préparation d'une structure de base, suivie de modifications de groupes fonctionnels pour obtenir l'activité inhibitrice souhaitée. Les réactifs courants utilisés dans la synthèse comprennent divers solvants organiques, catalyseurs et groupes protecteurs pour assurer la sélectivité et l'efficacité des réactions .
Méthodes de production industrielle
La production industrielle de this compound implique la mise à l'échelle de la synthèse en laboratoire à une plus grande échelle, en veillant à ce que le processus soit rentable et respectueux de l'environnement. Cela comprend l'optimisation des conditions de réaction, l'utilisation de réactifs de haute pureté et la mise en œuvre de techniques de purification efficaces pour obtenir le produit final avec un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions
DGAT1-IN-3 subit diverses réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs nucléophiles ou électrophile.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants dans des conditions contrôlées de température et de pH.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres agents réducteurs dans des conditions anhydres pour éviter les réactions secondaires.
Substitution : Divers nucléophiles ou électrophiles, en fonction du groupe fonctionnel spécifique remplacé.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés hydroxylés ou contenant des carbonyles, tandis que les réactions de réduction peuvent produire des alcools ou des amines .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme un composé d'outil pour étudier le rôle de DGAT1 dans le métabolisme lipidique et pour développer de nouvelles méthodologies de synthèse.
Biologie : Employé dans des études de biologie cellulaire et moléculaire pour étudier les effets de l'inhibition de DGAT1 sur la fonction cellulaire et le métabolisme.
Médecine : Exploré comme un agent thérapeutique potentiel pour traiter les troubles métaboliques tels que l'obésité, le diabète et certains cancers en modulant le métabolisme lipidique.
Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant DGAT1.
Mécanisme d'action
This compound exerce ses effets en se liant au site actif de DGAT1, inhibant ainsi son activité enzymatique. Cette inhibition empêche la conversion du diacylglycérol en triglycérides, conduisant à une diminution du stockage lipidique et à une augmentation du catabolisme lipidique. Les cibles moléculaires et les voies impliquées comprennent la régulation des gènes du métabolisme lipidique et les voies de signalisation qui contrôlent l'homéostasie énergétique .
Applications De Recherche Scientifique
DGAT1-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of DGAT1 in lipid metabolism and to develop new synthetic methodologies.
Biology: Employed in cellular and molecular biology studies to investigate the effects of DGAT1 inhibition on cell function and metabolism.
Medicine: Explored as a potential therapeutic agent for treating metabolic disorders such as obesity, diabetes, and certain cancers by modulating lipid metabolism.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting DGAT1.
Mécanisme D'action
DGAT1-IN-3 exerts its effects by binding to the active site of DGAT1, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of diacylglycerol to triglycerides, leading to a decrease in lipid storage and an increase in lipid catabolism. The molecular targets and pathways involved include the regulation of lipid metabolism genes and signaling pathways that control energy homeostasis .
Comparaison Avec Des Composés Similaires
DGAT1-IN-3 est unique par rapport aux autres inhibiteurs de DGAT1 en raison de sa structure chimique spécifique et de sa puissance inhibitrice. Des composés similaires comprennent :
DGAT1-IN-1 : Un autre inhibiteur de DGAT1 avec un échafaudage chimique différent mais une activité inhibitrice similaire.
T863 : Un inhibiteur de DGAT1 bien connu utilisé dans diverses études de recherche.
DGAT1-IN-2 : Un composé structurellement lié avec des propriétés pharmacocinétiques légèrement différentes.
This compound se distingue par sa haute sélectivité pour DGAT1 et ses applications thérapeutiques potentielles dans les troubles métaboliques et le cancer .
Propriétés
IUPAC Name |
N-[6-[2-methoxyethyl(methyl)amino]pyridin-3-yl]-2-phenyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O3/c1-27(10-11-29-2)15-9-8-14(12-24-15)25-18(28)16-17(20(21,22)23)30-19(26-16)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZWDFXCTTZZRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1=NC=C(C=C1)NC(=O)C2=C(OC(=N2)C3=CC=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propoxy]quinazolin-4-amine](/img/structure/B3182502.png)
![N-[(2S)-1-[[(2S)-4-hydroxy-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B3182513.png)


